

An In-depth Technical Guide to Carboxyaminoimidazole Ribotide: Structure, Properties, and Experimental Protocols

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Compound of Interest

Compound Name: Carboxyaminoimidazole ribotide

Cat. No.: B1219673

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyaminoimidazole ribotide (CAIR), systematically known as 5-amino-1-(5-phospho-D-ribose)imidazole-4-carboxylic acid, is a pivotal intermediate in the de novo biosynthesis of purines. Its unique chemical structure and role in metabolic pathways, particularly the distinction between microbial and human purine synthesis, have positioned it as a significant subject of research for enzymology studies and as a potential target for novel antimicrobial drug development. This guide provides a comprehensive overview of the structure, chemical properties, and relevant experimental methodologies associated with CAIR.

Structural Characteristics

CAIR is a ribonucleotide composed of three primary moieties: a substituted imidazole ring, a D-ribofuranose sugar, and a phosphate group. The core of the molecule is an imidazole ring, a five-membered heterocycle containing two nitrogen atoms. This ring is substituted at the 4-position with a carboxylic acid group and at the 5-position with a primary amino group. The imidazole ring is attached to the 1'-carbon of a D-ribofuranose sugar via a β -N-glycosidic bond. The ribose sugar is, in turn, phosphorylated at the 5'-position, completing the nucleotide structure.

Molecular Formula: $C_9H_{14}N_3O_9P$ [\[1\]](#)

Systematic Name: 5-amino-1-(5-phospho-D-ribose)imidazole-4-carboxylic acid[\[2\]](#)

Chemical and Physical Properties

The chemical properties of CAIR are largely dictated by its functional groups. The presence of the carboxylic acid, primary amine, and phosphate groups makes the molecule highly polar and water-soluble. It is known to be unstable under acidic conditions.

Quantitative Data Summary

Property	Value	Reference
Molecular Weight	339.20 g/mol	[1]
Exact Mass	339.04676603 Da	
pKa	1.86 ± 0.10 (Predicted)	
LogP	-3.7 (Predicted)	
Polar Surface Area	184 Å ² (Predicted)	
UV Absorption (λ _{max})	260 nm	
Molar Extinction Coefficient (ε) at λ _{max}	8,930 M ⁻¹ cm ⁻¹	
Boiling Point	865.9 ± 75.0 °C (Predicted)	
Density	2.30 ± 0.1 g/cm ³ (Predicted)	

Role in Purine Biosynthesis

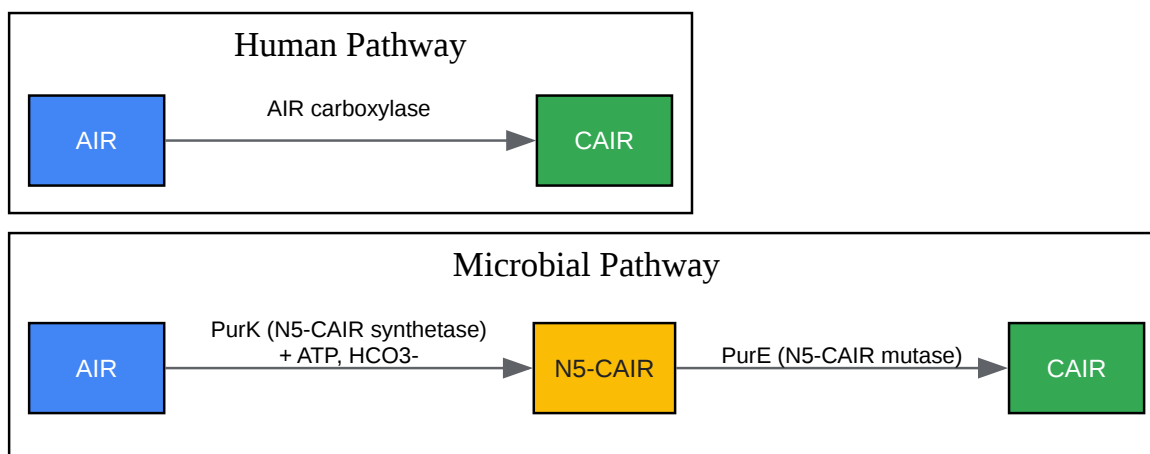
CAIR is a key intermediate in the de novo synthesis of purine nucleotides, a pathway essential for the production of DNA and RNA precursors. Interestingly, the formation of CAIR from its precursor, 5-aminoimidazole ribotide (AIR), differs between microbes and higher eukaryotes, presenting a valuable target for antimicrobial drug discovery.

In most microbes, the conversion of AIR to CAIR is a two-step process:

- N5-carboxyaminoimidazole ribonucleotide (N5-CAIR) synthetase (PurK) catalyzes the ATP-dependent carboxylation of the exocyclic amino group of AIR to form N5-CAIR.[3][4]
- N5-carboxyaminoimidazole ribonucleotide mutase (PurE) then catalyzes the intramolecular transfer of the carboxyl group from the nitrogen to the carbon of the imidazole ring to yield CAIR.[3]

In contrast, in humans and other higher eukaryotes, a single enzyme, AIR carboxylase, directly carboxylates the imidazole ring of AIR to form CAIR.[5] This distinction makes the microbial enzymes, PurK and PurE, attractive targets for the development of selective antimicrobial agents.[5][6][7]

Signaling Pathway Diagram



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Microbial vs. Human CAIR Biosynthesis Pathway

Experimental Protocols

Chemical Synthesis of Carboxyaminoimidazole Ribotide (CAIR)

This protocol describes the synthesis of CAIR from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[5]

Materials:

- 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR)
- 1 M Lithium hydroxide (LiOH)
- Distilled water
- Nitrogen gas

Procedure:

- In a 25 mL round-bottom flask, dissolve 5 mg (0.015 mmol) of AICAR in 2.5 mL of 1 M LiOH.
- Stir the mixture overnight under a nitrogen atmosphere at 120°C.
- After the reaction is complete, cool the dry reaction mixture.
- Dissolve the cooled residue in 2 mL of distilled water for further purification or analysis.

Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide (N5-CAIR) Mutase

This assay measures the activity of N5-CAIR mutase by detecting the formation of its substrate, N5-CAIR, which is in equilibrium with AIR. The assay relies on the reaction of a fluorescently-tagged isatin with AIR, leading to an increase in fluorescence intensity.[6][8]

Materials:

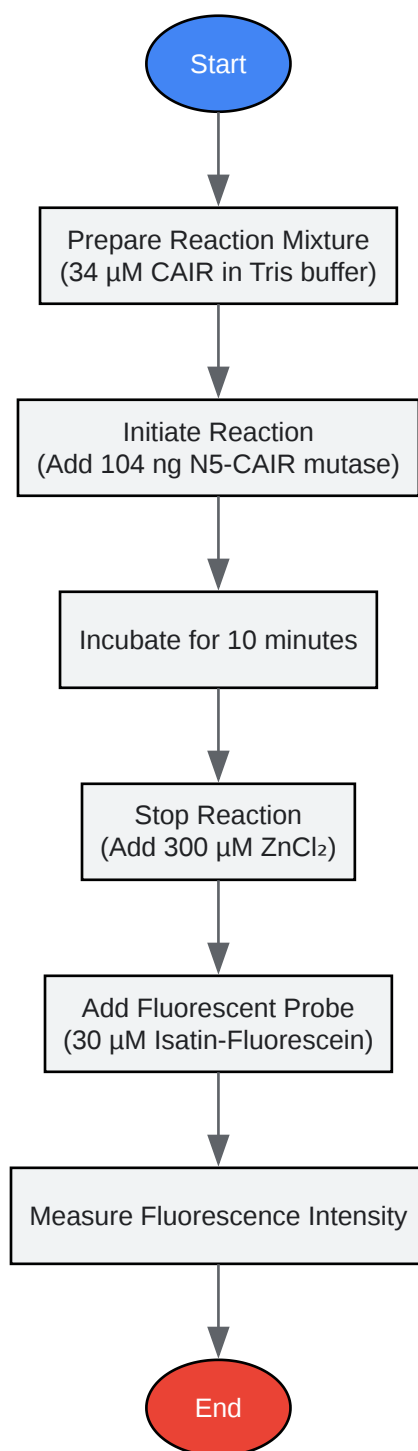
- Nunc™ F96 Microwell™ white polystyrene plates
- CAIR
- 25 mM Tris buffer, pH 8
- N5-CAIR mutase enzyme

- 300 μ M Zinc chloride (ZnCl_2)
- 30 μ M isatin-fluorescein (I-F) conjugate

Procedure:

- Prepare the reaction mixture in each well of the microplate with a final volume of 100 μ L.
- Each well should contain 34 μ M CAIR dissolved in 25 mM Tris buffer (pH 8).
- Initiate the enzymatic reaction by adding 104 ng of N5-CAIR mutase to each well.
- Incubate the plate for 10 minutes.
- Stop the reaction by adding 300 μ M ZnCl_2 .
- Add 30 μ M of the isatin-fluorescein (I-F) conjugate to each well.
- Measure the fluorescence intensity to determine the amount of AIR produced, which is proportional to the N5-CAIR mutase activity.

Experimental Workflow Diagram



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Fluorescence-Based N5-CAIR Mutase Assay Workflow

Conclusion

Carboxyaminoimidazole ribotide is a molecule of significant interest in the fields of biochemistry and drug development. Its well-defined structure and chemical properties, coupled with its crucial role in a metabolic pathway that differs between microbes and humans, make it a compelling subject for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the synthesis of CAIR and to assay the activity of enzymes involved in its metabolism, paving the way for the discovery of novel antimicrobial agents.

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